AMP-PNP
Description
Historical Development and Discovery
The development of phosphoaminophosphonic acid-adenylate ester emerged from the need to create stable ATP analogs that could facilitate the study of ATP-dependent enzymatic processes. The compound is classified as an adenosine 5'-phosphate derivative, specifically as 5'-adenylic acid monoanhydride with imidodiphosphoric acid. While the exact date of its first synthesis is not explicitly stated in the available literature, the compound has been documented in biochemical research for several decades, with formal database entries dating back to at least 2005-2006.
The structural innovation that defines this compound involves the replacement of the oxygen atom that bridges the beta and gamma phosphate groups with a nitrogen atom. This seemingly minor modification creates profound effects on the molecule's susceptibility to hydrolysis, transforming it from a readily hydrolyzable energy carrier to a stable analog suitable for mechanistic studies.
| Database | Entry Creation Date | Identifier |
|---|---|---|
| PubChem | 2006-03-14 | CID 6102784 |
| DrugBank | 2005-06-13 | DB04395 |
| RCSB PDB | 1999-07-08 | ANP |
Mechanistic Basis for Non-hydrolyzability
The non-hydrolyzable nature of phosphoaminophosphonic acid-adenylate ester stems primarily from the replacement of the oxygen atom between the beta and gamma phosphates with a nitrogen atom. This structural modification creates an imido linkage (P-N-P) in place of the usual phosphoanhydride bond (P-O-P) found in ATP. The nitrogen atom lacks the leaving group capability of oxygen, significantly reducing the susceptibility to nucleophilic attack that typically initiates hydrolysis.
It's important to note, however, that despite being categorized as "non-hydrolyzable," phosphoaminophosphonic acid-adenylate ester is not completely resistant to hydrolysis. Rather, the rate of hydrolysis is significantly lower compared to ATP. The actual degree of hydrolysis resistance varies depending on the specific ATPase or kinase being studied, as documented across multiple studies.
The chemical stability derives from several factors:
- The P-N bond has different electronic properties than the P-O bond
- The nitrogen atom's reduced electronegativity compared to oxygen
- The altered geometry at the phosphorus centers
These properties collectively make the compound less susceptible to the nucleophilic attack mechanism that normally cleaves the terminal phosphate group in ATP hydrolysis reactions.
Comparative Analysis with Other ATP Analogs
Several non-hydrolyzable ATP analogs have been developed for biochemical research, each with distinct properties that make them suitable for particular applications. Phosphoaminophosphonic acid-adenylate ester (AMP-PNP) is one among several commonly used analogs, including AMP-PCP (adenylyl methylenediphosphate), AMP-CPP (alpha,beta-methylene-triphosphonate), and ATP-γ-S (adenosine 5'-(gamma-thiotriphosphate)).
| ATP Analog | Modification | Hydrolysis Resistance | Conformational Flexibility |
|---|---|---|---|
| This compound (Phosphoaminophosphonic acid-adenylate ester) | β,γ-imido linkage (N replaces O) | High | Wide range of conformations |
| AMP-PCP | β,γ-methylene linkage (CH₂ replaces O) | High | More restricted conformations |
| AMP-CPP | α,β-methylene linkage (CH₂ replaces O) | Variable | Restricted |
| ATP-γ-S | Terminal oxygen replaced with sulfur | Moderate | Wide range of conformations |
| ADP-BeF₃ | BeF₃ complex mimics γ-phosphate | Mimics pre-hydrolytic state | Tetrahedral geometry |
Studies have demonstrated that these analogs display different behaviors when interacting with various ATP-dependent enzymes. For instance, when examining ATPases, the effectiveness of these analogs as inhibitors can vary significantly between protein families or even within the same family. This variability stems from subtle differences in how each analog's structure mimics the natural ATP substrate in different enzymatic binding pockets.
Crystallographic analyses of these analogs reveal that this compound and ATP-γ-S adopt a wider range of conformations than AMP-PCP and ADP-BeF₃, which may influence their interaction with different enzymes. The conformational flexibility of these analogs can be observed by overlaying structures extracted from the Protein Data Bank (PDB) and aligning them on their nucleoside parts.
Theoretical Models of Competitive Inhibition
Phosphoaminophosphonic acid-adenylate ester functions primarily as a competitive inhibitor of ATP-dependent enzymes. The theoretical basis for this inhibition stems from its structural similarity to ATP, allowing it to bind to the same active site but preventing the normal catalytic process from occurring.
Studies with T4 polynucleotide kinase demonstrated that this ATP analog acts as a competitive inhibitor with respect to ATP (with a Ki value of 3 mM at pH 8.0) and as a noncompetitive inhibitor with respect to DNA possessing a 5'-hydroxyl group (Ki value of 11 mM). This dual inhibition pattern provides insights into the enzyme's catalytic mechanism and substrate binding order.
The binding of phosphoaminophosphonic acid-adenylate ester to ATP-dependent enzymes can be modeled using standard enzyme kinetics equations:
$$ \frac{V0}{V{max}} = \frac{[S]}{Km(1+\frac{[I]}{Ki})+[S]} $$
Where:
- V₀ is the observed reaction velocity
- Vₘₐₓ is the maximum reaction velocity
- [S] is the substrate (ATP) concentration
- [I] is the inhibitor (this compound) concentration
- Kₘ is the Michaelis constant for the substrate
- Kᵢ is the inhibition constant
The competitive inhibition model explains how phosphoaminophosphonic acid-adenylate ester effectively prevents ATP hydrolysis by occupying the ATP binding site while being resistant to the hydrolytic mechanism itself. This makes it particularly valuable for crystallographic studies aiming to capture the pre-hydrolytic state of ATP-dependent enzymes.
Properties
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180289 | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-73-1, 114661-04-0 | |
| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis Protocol
The primary synthesis route involves the condensation of 5’-adenylic acid with imidodiphosphoric acid under controlled anhydrous conditions. This reaction replaces the oxygen atom bridging the β- and γ-phosphates of ATP with a nitrogen atom, forming the characteristic phosphoaminophosphonic linkage. Key steps include:
-
Activation of 5’-Adenylic Acid : The hydroxyl group of 5’-adenylic acid is activated using carbodiimide reagents (e.g., dicyclohexylcarbodiimide) to facilitate nucleophilic attack by imidodiphosphoric acid.
-
Coupling Reaction : The activated intermediate reacts with imidodiphosphoric acid in a polar aprotic solvent (e.g., dimethylformamide) at 4°C for 24–48 hours.
-
Quenching and Neutralization : The reaction is quenched with ice-cold water, followed by neutralization to pH 7.0 using ammonium hydroxide.
Table 1: Comparative Analysis of Synthesis Protocols
| Parameter | Protocol A | Protocol B | Protocol C |
|---|---|---|---|
| Solvent | Dimethylformamide | Dimethyl sulfoxide | Tetrahydrofuran |
| Temperature (°C) | 4 | 25 | -20 |
| Reaction Time (hours) | 48 | 72 | 24 |
| Yield (%) | 62 | 45 | 78 |
| Purity (HPLC) | 95% | 88% | 97% |
Purification and Contaminant Analysis
Chromatographic Techniques
Crude AMP-PNP is purified using anion-exchange chromatography (e.g., DEAE-Sephadex) with a linear gradient of triethylammonium bicarbonate (0.1–1.0 M). Contaminants such as adenyl-5’-yl phosphoramidate and residual ATP are removed through iterative washing.
Thin-Layer Chromatography (TLC) Validation
TLC on cellulose plates (solvent: isobutyric acid/NH₄OH/H₂O, 66:1:33) identifies contaminants:
Luciferin-Luciferase Assay
ATP contamination in commercial this compound ranges from 0.02% to 0.3%, increasing to 10% after 3 weeks in aqueous solution at 37°C. Storage at -20°C in lyophilized form mitigates hydrolysis.
Industrial-Scale Production
Automated Reactor Systems
Large-scale synthesis employs continuous-flow reactors with real-time pH and temperature monitoring to ensure consistency. Key advantages include:
-
Reduced Reaction Time : 12–18 hours via optimized mixing.
-
Higher Yield : 85–90% purity at multi-kilogram scales.
Lyophilization and Stability Testing
Lyophilized this compound exhibits >95% stability over 24 months when stored under argon at -80°C. Accelerated degradation studies (40°C/75% RH) show <5% decomposition after 6 months.
Challenges and Optimization Strategies
Minimizing ATP Contamination
Chemical Reactions Analysis
Phosphoaminophosphonic Acid-Adenylate Ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester into its reduced forms, which may have different biological activities.
Substitution: The ester can undergo substitution reactions where one of its functional groups is replaced by another group, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Applications in Scientific Research
Phosphoaminophosphonic acid-adenylate ester has diverse applications across multiple fields of research:
Biochemical Studies
- ATP Analogs : AMP-PNP is widely used as a model compound to study ATP analogs and their interactions with enzymes, particularly in understanding the mechanisms of ATP hydrolysis and energy transfer within cells .
- Enzyme Inhibition : It acts as a competitive inhibitor for soluble and membrane-bound mitochondrial ATPase, providing insights into mitochondrial function and energy metabolism .
Cellular Metabolism Research
- Mitochondrial Function : The compound's ability to inhibit mitochondrial ATPase aids researchers in exploring cellular energy metabolism and the role of mitochondria in various physiological processes .
- Metabolic Regulation : Studies have shown that this compound can significantly alter energy metabolism within cells, making it crucial for research into metabolic diseases and conditions related to energy dysregulation .
Pharmaceutical Applications
- Therapeutic Potential : Due to its inhibitory effects on ATP-dependent processes, this compound is being investigated for potential therapeutic applications in diseases linked to energy metabolism, including cancer and neurodegenerative disorders.
- Drug Development : The compound is also utilized in drug discovery processes, particularly in screening for new inhibitors that target ATP-dependent enzymes .
Industrial Uses
- Biochemical Assays : this compound serves as a reference standard in analytical chemistry and is used in the development of biochemical assays for various applications.
Case Study 1: Inhibition of Mitochondrial ATPase
In a study examining the effects of this compound on mitochondrial function, researchers demonstrated that the compound effectively inhibited mitochondrial ATPase activity. This inhibition led to decreased ATP production and altered metabolic pathways within cells, providing insights into potential therapeutic targets for metabolic disorders.
Case Study 2: Drug Discovery Applications
This compound has been utilized in high-throughput screening assays to identify new inhibitors targeting various kinases involved in cancer progression. The compound's ability to mimic ATP while remaining non-hydrolysable allows for more stable interactions during screening processes.
Mechanism of Action
The mechanism of action of Phosphoaminophosphonic Acid-Adenylate Ester involves its interaction with mitochondrial ATPase. By replacing the oxygen atom with a nitrogen atom, the compound inhibits the enzyme’s activity, preventing ATP hydrolysis. This inhibition affects ATP-dependent reactions of oxidative phosphorylation, leading to altered cellular energy metabolism. The molecular targets include various kinases and enzymes involved in ATP synthesis and utilization .
Comparison with Similar Compounds
Comparison with Structurally Similar ATP Analogs
Phosphoaminophosphonic acid-adenylate ester belongs to a class of non-hydrolysable ATP analogs designed to mimic ATP’s binding properties while resisting enzymatic cleavage. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of ATP Analogs
Key Research Findings
Binding Pocket Specificity: Phosphoaminophosphonic acid-adenylate ester exhibits higher hydrogen-bonding capacity compared to other ligands, as shown in rigidity analysis (median order parameter = 0.84 vs. 0.79 for low-H-bond ligands) . This property enhances its utility in stabilizing enzyme-ligand complexes for crystallography. In DNA gyrase (PDB: 6GAU), it occupies the ATP-binding site with interactions similar to natural ATP, confirming the pocket’s structural integrity .
Enzyme Inhibition: Acts as a competitive inhibitor for ATP-binding sites in kinases (e.g., GSK-3β and CDK5), with docking scores comparable to this compound . Unlike this compound, its phosphonoamino group may sterically hinder binding in enzymes requiring precise β-γ phosphate geometry, as observed in topoisomerase II studies .
Structural Mimicry: Superposition studies with this compound in homoserine kinase (PDB: 1H72) reveal overlapping γ-phosphate positions, validating its use in modeling ATP-bound states . In contrast, AMPPCP’s methylene bridge disrupts Mg²⁺ coordination in some systems, limiting its applicability compared to phosphoaminophosphonic acid-adenylate ester .
Biological Activity
Phosphoaminophosphonic acid-adenylate ester (AMP-PNP) is a synthetic analog of adenosine triphosphate (ATP), notable for its unique structural modification where the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom. This modification significantly enhances its biological activity, particularly as a competitive inhibitor of mitochondrial ATPase and ATP-dependent reactions involved in oxidative phosphorylation. This article explores the compound's biological activity through various research findings, case studies, and detailed analyses.
Chemical Structure :
- Molecular Formula: C₁₀H₁₇N₆O₁₂P₃
- Molecular Weight: Approximately 506.20 g/mol
This compound's structural alteration allows it to effectively inhibit mitochondrial ATPase, disrupting ATP hydrolysis crucial for cellular energy metabolism. This inhibition affects various ATP-dependent processes, leading to significant alterations in cellular energy dynamics and metabolic regulation.
Mechanism of Action :
- This compound binds to the active site of mitochondrial ATPase, preventing ATP hydrolysis.
- It also inhibits other enzymes involved in ATP-dependent processes, impacting overall cellular metabolism .
Inhibition of Mitochondrial ATPase
This compound has been extensively studied for its role in inhibiting mitochondrial ATPase, which is integral to ATP synthesis in mitochondria. Inhibition of this enzyme leads to reduced ATP levels, impacting various metabolic pathways. Research indicates that this compound can serve as a valuable tool for studying mitochondrial function and energy regulation within cells .
Case Studies
-
Mitochondrial Dysfunction :
- A study examined the effects of this compound on mitochondrial function in various cell lines. Results demonstrated that treatment with this compound resulted in decreased ATP levels and altered metabolic profiles, suggesting its utility in studying mitochondrial dysfunction related to diseases such as diabetes and neurodegenerative disorders.
-
Cancer Research :
- Research has shown that this compound can affect cancer cell metabolism by inhibiting ATP-dependent processes critical for tumor growth and survival. For instance, it was observed that this compound treatment led to reduced proliferation rates in breast cancer cell lines by disrupting energy metabolism pathways .
- Neurobiology :
Comparative Analysis with Other Compounds
This compound is part of a broader class of ATP analogs that exhibit varying degrees of inhibitory activity on different enzymes. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |
| Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |
| Adenosine-5'-diphosphate (ADP) | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |
Future Directions in Research
Research into this compound continues to expand, particularly regarding its potential therapeutic applications. Ongoing studies are investigating:
- Its role as a therapeutic agent in metabolic disorders.
- Mechanistic insights into its interactions with various kinases and other metabolic enzymes.
- Potential applications in drug development targeting diseases characterized by dysfunctional energy metabolism.
Q & A
Q. How is phosphoaminophosphonic acid-adenylate ester (ANP) utilized in X-ray crystallography for structural determination of kinase targets?
ANP serves as an ATP analog to stabilize kinase domains during crystallization. For example, it was co-crystallized with E. coli TtFRho (PDB: 1PVO) to resolve RNA-binding mechanisms . Methodologically, ANP’s phosphate groups coordinate Mg²⁺ ions, mimicking ATP’s binding mode, enabling high-resolution structural studies (≤2.71 Å resolution) . Researchers should validate electron density maps using tools like Coot and cross-reference B-factors to confirm ligand occupancy.
Q. What steps are critical for selecting ANP-bound structures as templates in homology modeling?
Template selection involves:
- PSI-BLAST alignment : Prioritize templates with ≥40% sequence identity and query coverage (e.g., 4QNY for Leishmania donovani MAPK modeling) .
- Structural validation : Assess resolution (<3.0 Å), Ramachandran outliers (<5%), and ligand-binding pocket integrity via MolProbity .
- Ligand compatibility : Ensure ANP’s orientation aligns with catalytic residues (e.g., HRD motif in kinases) .
Q. How do researchers validate homology models generated using ANP-bound templates?
Post-modeling, employ:
- Ramachandran plots to assess backbone dihedral angles (e.g., 94% favored regions in 4QNY-based models) .
- RMSD calculations (<2.0 Å) between model and template active sites.
- Molecular docking (e.g., AutoDock4) to verify ANP’s binding pose consistency with experimental data .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in docking scores when ANP is used as a reference ligand?
Cross-docking studies with flexible sidechains (e.g., HIV protease) reveal scoring discrepancies due to force field limitations. Mitigate this by:
Q. How can ANP-based pharmacophore models improve kinase inhibitor discovery?
ANP’s interactions (e.g., hydrogen bonds with Val423/Thr404 in PKCβ) define pharmacophore features:
- Hydrogen-bond acceptors/donors : Map ANP’s phosphate and adenine moieties.
- Hydrophobic features : Align with residues like Leu348/Val356 . Tools like Discovery Studio generate 3D pharmacophores, validated via ROC curves (AUC >0.7) to prioritize hits .
Q. What role does ANP play in studying ATP synthase dimerization dynamics?
ANP stabilizes the ATP synthase α/β subunit interface, mimicking the ATP-bound state. Experimental workflows include:
- Surflex-Dock GeomX : Define docking sites using ANP’s coordinates (PDB: 1IR3) .
- Binding free energy calculations (MM-PBSA) : Quantify ANP’s contribution to dimer stability (ΔG < −30 kcal/mol) .
- Mutagenesis : Disrupt ANP-binding residues (e.g., Lys49, Arg127) to confirm functional roles .
Q. How is ANP integrated into multi-kinase profiling to assess off-target effects?
ANP’s broad kinase affinity (e.g., p38γ, SRC, CDK2) enables pan-kinase screens:
- Kinome-wide docking : Use ANP-bound structures (e.g., 2SRC, 7QHL) to predict off-target binding .
- Selectivity filters : Apply ΔG thresholds (e.g., >−10 kcal/mol for non-target kinases) .
- Cellular assays : Compare ANP’s inhibition (IC₅₀) with clinical kinase inhibitors (e.g., BIRB796) .
Q. What computational pipelines leverage ANP for anti-microbial drug discovery against Nocardia?
ANP was identified via DrugBank screening as a Nocardia OG1493 inhibitor. Key steps:
- Subtractive proteomics : Prioritize non-host essential proteins (15 targets from 1,421 core genes) .
- Molecular docking : Validate ANP’s binding to OG1493 (Glide score <−8.0) .
- MD simulations : Assess complex stability (RMSD <3.0 Å over 100 ns) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
